molecular formula C8H12N4 B12361844 5-Pyridin-2-ylpyrazolidin-3-amine

5-Pyridin-2-ylpyrazolidin-3-amine

Cat. No.: B12361844
M. Wt: 164.21 g/mol
InChI Key: YSMVTOIWQBQUKI-UHFFFAOYSA-N
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Description

5-Pyridin-2-ylpyrazolidin-3-amine is a heterocyclic compound that features both a pyridine ring and a pyrazolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyridin-2-ylpyrazolidin-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions. This reaction forms the pyrazolidine ring fused to the pyridine ring. The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-Pyridin-2-ylpyrazolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the nitrogen or carbon atoms.

    Substitution: Substituted derivatives with alkyl or acyl groups replacing hydrogen atoms.

Scientific Research Applications

5-Pyridin-2-ylpyrazolidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Pyridin-2-ylpyrazolidin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include signal transduction pathways that regulate cellular processes such as inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Pyridin-2-ylpyrazolidin-3-amine is unique due to its specific combination of a pyridine ring and a pyrazolidine ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

5-pyridin-2-ylpyrazolidin-3-amine

InChI

InChI=1S/C8H12N4/c9-8-5-7(11-12-8)6-3-1-2-4-10-6/h1-4,7-8,11-12H,5,9H2

InChI Key

YSMVTOIWQBQUKI-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1N)C2=CC=CC=N2

Origin of Product

United States

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